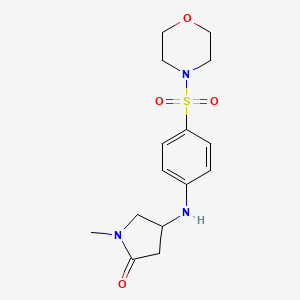![molecular formula C11H15N5O B7435541 1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol](/img/structure/B7435541.png)
1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol, also known as "Etazolate," is a chemical compound that has been extensively studied for its potential therapeutic applications. Etazolate belongs to the class of pyridine-based molecules and is structurally similar to other drugs such as ibudilast and roflumilast.
Wirkmechanismus
The exact mechanism of action of Etazolate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. It is also believed to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Etazolate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
Etazolate has several advantages for lab experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on Etazolate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of Etazolate and its potential effects on other neurotransmitter systems in the brain.
Synthesemethoden
Etazolate can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 1H-1,2,4-triazole-5-carboxylic acid, followed by a series of chemical reactions involving various reagents such as acetic anhydride, sodium hydroxide, and ethanol.
Wissenschaftliche Forschungsanwendungen
Etazolate has been studied for its potential therapeutic applications in a variety of medical conditions, including neurological disorders such as Alzheimer's disease, anxiety, and depression. It has also been studied for its potential anti-inflammatory and immunomodulatory effects.
Eigenschaften
IUPAC Name |
1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-8(17)9-3-2-4-10(15-9)12-6-5-11-13-7-14-16-11/h2-4,7-8,17H,5-6H2,1H3,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFABUSTUZZTDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)NCCC2=NC=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide](/img/structure/B7435472.png)
![4-[5-(Furan-3-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]-1-(2-methylpropyl)piperazin-2-one](/img/structure/B7435476.png)

![N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine](/img/structure/B7435488.png)
![N,N-diethyl-4-[1-[2-(1-methoxycyclobutyl)ethyl]tetrazol-5-yl]piperazine-1-carboxamide](/img/structure/B7435492.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine](/img/structure/B7435494.png)
![3-[(1,4-Dimethylpyrazol-3-yl)methyl]-5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7435499.png)
![1-(4-methoxy-2-methylphenyl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine](/img/structure/B7435501.png)
![1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B7435508.png)

![1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7435533.png)
![N-(3,5-difluoro-4-pyrrolidin-1-ylphenyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7435556.png)
![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![1-[1-(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7435572.png)